molecular formula C24H24Cl2N2O6S B10933609 Dipropan-2-yl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Dipropan-2-yl 5-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10933609
M. Wt: 539.4 g/mol
InChI Key: VCEIEDCRVSCLQT-UHFFFAOYSA-N
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Description

DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.

    Coupling with Thiophene Derivative: The thiophene moiety is incorporated through a coupling reaction, often facilitated by a palladium catalyst.

    Final Esterification: The final step involves esterification to form the diisopropyl ester, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of DIISOPROPYL 5-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24Cl2N2O6S

Molecular Weight

539.4 g/mol

IUPAC Name

dipropan-2-yl 5-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H24Cl2N2O6S/c1-10(2)32-23(30)16-12(5)20(24(31)33-11(3)4)35-22(16)27-21(29)17-13(6)34-28-19(17)18-14(25)8-7-9-15(18)26/h7-11H,1-6H3,(H,27,29)

InChI Key

VCEIEDCRVSCLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C(=O)OC(C)C

Origin of Product

United States

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